

# Synthesis of 1-(4-Methoxyphenyl)thiourea: A Technical Guide

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## Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)thiourea

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This technical guide provides a comprehensive overview of the synthesis of **1-(4-methoxyphenyl)thiourea**, an important chemical intermediate in the manufacturing of dyes and a molecule of interest in medicinal chemistry. The primary focus of this document is the efficient synthesis from p-anisidine, detailing a high-yield experimental protocol, and providing key analytical data for product characterization.

## Overview of Synthetic Pathways

The synthesis of **1-(4-methoxyphenyl)thiourea** from p-anisidine can be effectively achieved through two primary routes.

- Direct Thiocyanation: This is a straightforward and high-yield method involving the reaction of p-anisidine with a thiocyanate salt, typically ammonium thiocyanate, in the presence of an acid catalyst. The reaction proceeds by the in-situ formation of thiocyanic acid, which is then attacked by the nucleophilic amine group of p-anisidine. This method is often preferred for its operational simplicity and cost-effectiveness.[1][2]
- Isothiocyanate Intermediate Route: An alternative pathway involves the reaction of p-anisidine with an isothiocyanate reagent. A common approach is the generation of an acyl isothiocyanate, such as 4-methoxybenzoyl isothiocyanate (from 4-methoxybenzoyl chloride and potassium thiocyanate), which then reacts with an amine.[3] While versatile, this multi-step approach can be more complex than the direct method.

This guide will focus on the direct thiocyanation method due to its high reported yield and facile, environmentally conscious procedure that avoids organic solvents.[\[1\]](#)

## Physicochemical and Spectroscopic Data

Accurate characterization of the final product is critical. The following tables summarize the key physicochemical and spectroscopic data for **1-(4-methoxyphenyl)thiourea**.

Table 1: Physicochemical Properties of **1-(4-Methoxyphenyl)thiourea**

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> OS	<a href="#">[4]</a>
Molar Mass	182.24 g/mol	<a href="#">[4]</a>
Appearance	White to light yellow powder/crystals	<a href="#">[5]</a>
Melting Point	223-225 °C	<a href="#">[5]</a>
Purity (Optimized)	99.3%	<a href="#">[1]</a>

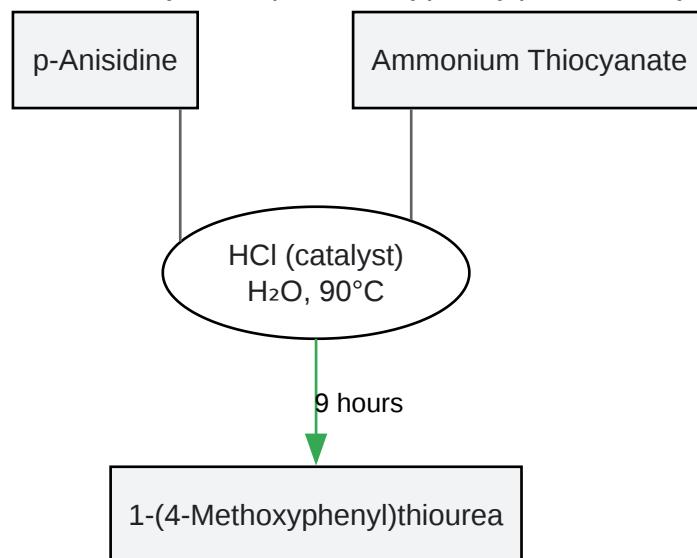
Table 2: Spectroscopic Data for **1-(4-Methoxyphenyl)thiourea** (Note: As precise spectral data for this specific compound is not uniformly published, this table presents characteristic chemical shifts and vibrational frequencies based on analysis of closely related thiourea derivatives.)

Technique	Parameter	Expected Chemical Shift / Frequency (cm <sup>-1</sup> )	Inferred From
<sup>1</sup> H NMR	-OCH <sub>3</sub> (s)	~ 3.8 ppm	<a href="#">[6]</a> <a href="#">[7]</a>
Aromatic H (d)	~ 6.8 - 7.0 ppm	<a href="#">[6]</a>	
Aromatic H (d)	~ 7.2 - 7.5 ppm	<a href="#">[6]</a>	
-NH <sub>2</sub> (br s)	Variable, broad	<a href="#">[4]</a> <a href="#">[8]</a>	
-NH- (br s)	Variable, broad	<a href="#">[4]</a> <a href="#">[8]</a>	
<sup>13</sup> C NMR	-OCH <sub>3</sub>	~ 55 - 56 ppm	<a href="#">[9]</a> <a href="#">[10]</a>
Aromatic C-O	~ 158 - 160 ppm	<a href="#">[7]</a> <a href="#">[9]</a>	
Aromatic C-N	~ 130 - 132 ppm	<a href="#">[9]</a>	
Aromatic C-H	~ 114 - 128 ppm	<a href="#">[7]</a> <a href="#">[9]</a>	
C=S	~ 180 ppm	<a href="#">[3]</a>	
FT-IR	N-H Stretch	3100 - 3400 cm <sup>-1</sup>	<a href="#">[11]</a> <a href="#">[12]</a>
C-H (Aromatic)	3000 - 3100 cm <sup>-1</sup>	<a href="#">[12]</a>	
C-H (Aliphatic)	2850 - 2960 cm <sup>-1</sup>	<a href="#">[12]</a>	
C=C (Aromatic)	1500 - 1600 cm <sup>-1</sup>	<a href="#">[12]</a>	
C-O Stretch	~ 1240 cm <sup>-1</sup>	<a href="#">[13]</a>	
C=S Stretch	1000 - 1200 cm <sup>-1</sup>	<a href="#">[11]</a>	

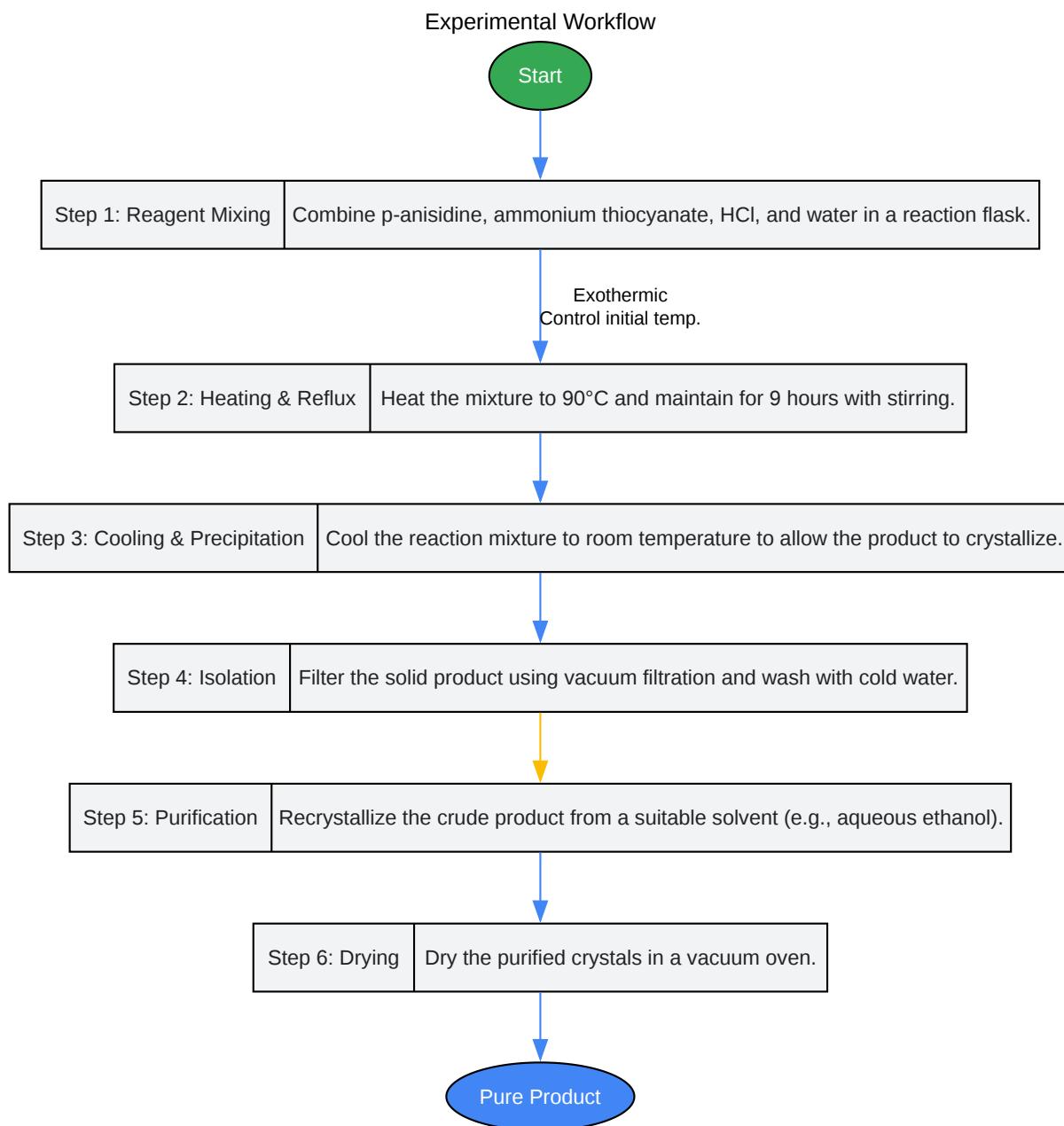
## Diagrams and Workflows

Visual representations of the reaction and experimental process aid in understanding the synthesis.

## Reaction Pathway for 1-(4-Methoxyphenyl)thiourea Synthesis

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Caption: Synthesis of **1-(4-Methoxyphenyl)thiourea** from p-anisidine.

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Caption: Step-by-step experimental workflow for the synthesis.

# Detailed Experimental Protocol

This protocol is based on an optimized procedure reported to achieve high yield and purity.[\[1\]](#)

## 4.1 Materials and Equipment

- p-Anisidine (5.7 g)
- Ammonium thiocyanate (3.1 g)
- Concentrated Hydrochloric Acid (3.3 mL)
- Deionized Water (8 mL)
- Round-bottom flask equipped with a reflux condenser and magnetic stirrer
- Heating mantle or oil bath
- Buchner funnel and vacuum flask
- Standard laboratory glassware

## 4.2 Synthesis Procedure

- Charging the Reactor: In a round-bottom flask, combine p-anisidine (5.7 g), ammonium thiocyanate (3.1 g), and deionized water (8 mL).
- Acidification: While stirring the mixture, slowly add concentrated hydrochloric acid (3.3 mL).
- Reaction: Heat the mixture to 90°C using a heating mantle or oil bath. Maintain this temperature and continue stirring for 9 hours under reflux.
- Crystallization: After 9 hours, turn off the heat and allow the reaction mixture to cool slowly to room temperature. The product will precipitate out of the solution as a solid.
- Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold deionized water to remove any unreacted salts and acid.

- Purification (Recrystallization): For higher purity, the crude product can be recrystallized. A common technique for thiourea derivatives is to dissolve the solid in a minimum amount of a hot solvent (such as aqueous ethanol) and allow it to cool slowly, inducing the formation of pure crystals.
- Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Table 3: Optimized Reaction Parameters[1]

Parameter	Value
p-Anisidine	5.7 g
Ammonium Thiocyanate	3.1 g
Hydrochloric Acid	3.3 mL
Water (Solvent)	8 mL
Reaction Temperature	90 °C
Reaction Time	9 hours
Reported Yield	~95%

## Safety and Handling

- p-Anisidine: Toxic by inhalation, in contact with skin, and if swallowed. It may cause effects on the blood, resulting in the formation of methaemoglobin.
- **1-(4-Methoxyphenyl)thiourea:** Classified as toxic (Hazard Code: T). It is toxic by inhalation, in contact with skin, and if swallowed.[5]
- Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. In case of accidental contact, seek immediate medical advice.

[5]

## Conclusion

The synthesis of **1-(4-methoxyphenyl)thiourea** from p-anisidine via direct reaction with ammonium thiocyanate in an acidic aqueous medium is a highly efficient, scalable, and environmentally friendly method.<sup>[1]</sup> The protocol detailed in this guide provides a reliable pathway to obtaining the target compound in high yield (95%) and excellent purity (99.3%).<sup>[1]</sup> The provided analytical data serves as a benchmark for researchers in verifying the identity and quality of the synthesized product.

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